3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol
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Overview
Description
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol: is an organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Trifluoromethoxylation: The addition of a trifluoromethoxy group.
Reduction: The reduction of a suitable intermediate to form the benzyl alcohol.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, trifluoromethanol for trifluoromethoxylation, and trifluoromethyl iodide for trifluoromethylation. The reduction step often involves the use of reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction to the corresponding hydrocarbon.
Substitution: Nucleophilic substitution reactions at the bromine or trifluoromethoxy positions.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Oxidation: 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)toluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or diaryl derivatives.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In general, the presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl can influence the compound’s reactivity and interaction with biological targets. These groups can enhance the compound’s stability and lipophilicity, potentially affecting its binding affinity to molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(trifluoromethoxy)benzyl fluoride
- 3-Bromo-4-(trifluoromethoxy)benzyl bromide
- 3-Bromo-4-(trifluoromethoxy)aniline
Uniqueness
Compared to similar compounds, 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the same aromatic ring. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity, solubility, and potential biological activity.
Properties
Molecular Formula |
C9H5BrF6O2 |
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Molecular Weight |
339.03 g/mol |
IUPAC Name |
[3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C9H5BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-2,17H,3H2 |
InChI Key |
HGDJGGGIZWZQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)CO |
Origin of Product |
United States |
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